N-(3-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(3-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Clinical Use
Compounds like Metoclopramide, which shares some structural similarities with "N-(3-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide", have been extensively reviewed for their pharmacological properties and clinical use. Metoclopramide is known for its application in treating gastrointestinal disorders, showcasing the importance of research into similar compounds for medical applications (Pinder et al., 2012).
Environmental Impact and Biodegradation
Research into the environmental fate, biodegradation, and ecotoxicity of surfactants and related compounds provides insights into how "this compound" might behave in natural ecosystems. Studies like those on nonylphenol ethoxylates and their breakdown products offer a framework for understanding the environmental safety and impact of synthetic compounds (Staples et al., 2004).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, such as those studied for Alzheimer's disease, underscores the significance of chemical compounds in diagnosing and understanding neurodegenerative diseases. The research on radioligands for PET imaging reveals the potential medical imaging applications of compounds like "this compound" (Nordberg, 2008).
Antioxidant Capacity and Chemical Interactions
The study of antioxidants and their capacity to interact with radicals, as seen in ABTS/PP decolorization assays, provides valuable information on the potential health benefits and mechanisms of action of compounds. This area of research may be relevant for exploring the antioxidant properties of "this compound" (Ilyasov et al., 2020).
Novel Synthetic Opioids and Drug Design
The exploration of novel synthetic opioids and their pharmacological effects highlights the importance of chemical synthesis in developing new therapeutic agents. Research into non-fentanil novel synthetic opioids provides insight into how structural modifications affect biological activity and receptor affinity, which could be relevant for the design and application of "this compound" in similar contexts (Sharma et al., 2018).
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-14-9-7-8-13(12-14)18-17(20)15-10-5-6-11-16(15)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHILKOBGFDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.